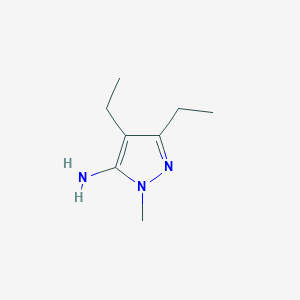

3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, are of paramount importance in modern chemical research. tandfonline.comtandfonline.comnih.govbeilstein-journals.orgnih.gov Their versatile structure serves as a valuable scaffold in medicinal chemistry, leading to a wide array of pharmacological activities. nih.govnih.gov Researchers have successfully developed pyrazole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov Beyond the pharmaceutical realm, pyrazole derivatives find utility in agrochemicals and as functional materials. tandfonline.com The adaptability of the pyrazole ring allows for a diverse range of substituents, enabling the fine-tuning of its chemical and physical properties for various applications. nih.gov

Structural Features and Nomenclature of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

The chemical structure of this compound is defined by a central pyrazole ring. This ring is substituted at the 1-position with a methyl group, at the 3 and 4-positions with ethyl groups, and at the 5-position with an amino group.

Interactive Data Table: Structural Information

| Feature | Description |

| Core Structure | Pyrazole |

| Substituent at N1 | Methyl (-CH₃) |

| Substituent at C3 | Ethyl (-CH₂CH₃) |

| Substituent at C4 | Ethyl (-CH₂CH₃) |

| Substituent at C5 | Amino (-NH₂) |

| Molecular Formula | C₈H₁₅N₃ |

| IUPAC Name | This compound |

The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring in a way that gives the substituents the lowest possible locants. In this case, the presence of the methyl group on a nitrogen atom designates it as the N1 position.

Research Rationale and Scope for Investigating this compound

The specific substitution pattern of this compound presents a unique subject for chemical investigation. The presence of alkyl groups at the 3 and 4-positions can influence the electronic and steric properties of the pyrazole ring, potentially modulating its biological activity and reactivity. Research into dialkyl-substituted pyrazoles has been driven by the quest for new therapeutic agents, particularly in areas such as receptor binding modulation. nih.gov

The primary amino group at the 5-position is a key functional handle, offering a site for further chemical modification. nih.gov This allows for the synthesis of a diverse library of derivatives, which could be screened for various biological activities. The N-methyl group at the 1-position prevents tautomerism, providing a fixed regioisomer for study.

The scope of investigating this compound would include the development of efficient synthetic routes, characterization of its chemical reactivity, and exploration of its potential applications based on its structural relationship to other biologically active pyrazoles.

While specific synthetic procedures for this compound are not detailed in the available literature, a plausible route can be extrapolated from general methods for the synthesis of 1,3,4-trisubstituted 5-aminopyrazoles. A common and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine. nih.gov

A potential starting material for this synthesis would be 2-ethyl-3-oxopentanenitrile. The synthesis could proceed via the following hypothetical steps:

Reaction with Methylhydrazine: The β-ketonitrile, 2-ethyl-3-oxopentanenitrile, would be reacted with methylhydrazine. The reaction is typically carried out in a suitable solvent such as ethanol.

Cyclization: The initial condensation would likely form a hydrazone intermediate, which would then undergo intramolecular cyclization to form the pyrazole ring. The amino group at the 5-position is formed from the nitrile group of the starting material.

The chemical reactivity of this compound is expected to be dictated by the functional groups present: the amino group and the pyrazole ring itself.

Reactions of the Amino Group: The 5-amino group is a primary nucleophile and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions of the Pyrazole Ring: The pyrazole ring is generally aromatic and can undergo electrophilic substitution, although the electron-donating amino group and alkyl groups can influence the regioselectivity of such reactions.

The physical and spectroscopic properties of this compound can be predicted based on data from analogous compounds.

Interactive Data Table: Predicted Physical Properties

| Property | Predicted Value/Observation |

| Molecular Weight | 153.24 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Melting Point | Not available; likely influenced by purity |

| Boiling Point | Not available; likely to be determined under reduced pressure to avoid decomposition |

| Solubility | Expected to have some solubility in organic solvents |

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the N-methyl protons, the two ethyl groups (methylene and methyl protons), and the amino protons. The chemical shifts would be influenced by the electronic environment of the pyrazole ring. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the ethyl and methyl substituents. The positions of the signals would provide information about the carbon framework. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring. nih.govnih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of alkyl and amino groups. tandfonline.comtandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diethyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-6-7(5-2)10-11(3)8(6)9/h4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMHCAPAKGWERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1CC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 3,4 Diethyl 1 Methyl 1h Pyrazol 5 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

Electrophilic aromatic substitution is a hallmark reaction for many aromatic heterocycles, including pyrazoles. The outcome of these reactions is heavily dependent on the nature of the electrophile and the electronic and steric effects of the substituents already present on the ring.

The halogenation of pyrazole and its derivatives typically proceeds via an electrophilic substitution mechanism. researchgate.net For most pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for halogenation. researchgate.netresearchgate.net Common halogenating agents include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which offer mild and effective routes to 4-halopyrazoles. researchgate.netbeilstein-archives.org

However, in the case of this compound, the C4 position is already occupied by an ethyl group. This substitution effectively blocks the most reactive site for electrophilic attack. Consequently, direct halogenation on the pyrazole nucleus is significantly more challenging and less commonly observed. While forced conditions could potentially lead to substitution at other positions or on the alkyl side chains, such reactions are not well-documented for this specific compound and would likely require harsh conditions, leading to a mixture of products or decomposition. The development of direct C-H halogenation methods for substituted pyrazoles often focuses on substrates with an available C4-H bond. beilstein-archives.orgdntb.gov.ua

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto an aromatic ring. almerja.netlibretexts.org Nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Sulfonation is commonly carried out with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). almerja.netyoutube.com

For this compound, the pyrazole ring is activated by the collective electron-donating effects of the amine and alkyl groups. The 5-amino group, in particular, is a powerful activating group. However, as with halogenation, the lack of an available C4 position presents a significant steric and electronic barrier to further substitution on the ring. The electrophile would need to approach the less reactive positions, which are sterically hindered by the adjacent ethyl groups. Research on the direct nitration or sulfonation of fully substituted pyrazole rings like this one is scarce, and such reactions would be expected to proceed with low yield and selectivity, if at all. The strongly acidic conditions required for these reactions could also lead to protonation and deactivation of the pyrazole ring or degradation of the starting material.

Chemical Transformations of the Amine Functional Group of this compound

The 5-amino group is a key handle for the derivatization of this pyrazole, offering a rich platform for synthesizing a diverse range of new compounds through reactions typical of primary amines.

The nucleophilic nitrogen of the 5-amino group readily reacts with electrophilic carbon species, such as those in acyl and alkylating agents.

Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of a stable amide bond, yielding N-(3,4-diethyl-1-methyl-1H-pyrazol-5-yl)amides. These derivatives are important in medicinal chemistry and material science.

Alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. A more controlled method for mono-alkylation is reductive amination, which involves the initial condensation of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with an agent like sodium borohydride. beilstein-journals.org

| Reaction Type | Reagent(s) | Product Structure | Product Name |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(3,4-Diethyl-1-methyl-1H-pyrazol-5-yl)acetamide | |

| Alkylation | Methyl iodide, K₂CO₃ | N,3,4-Triethyl-N,1-dimethyl-1H-pyrazol-5-amine | |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-Benzyl-3,4-diethyl-1-methyl-1H-pyrazol-5-amine |

The primary amino group of 5-aminopyrazoles can be converted into a diazonium salt, which serves as a versatile intermediate for further synthesis. researchgate.net The diazotization reaction is typically performed by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). researchgate.netnih.gov

The resulting 3,4-diethyl-1-methyl-1H-pyrazol-5-diazonium salt is highly reactive. It can undergo a variety of transformations, including:

Azo Coupling: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) or compounds with active methylene (B1212753) groups to form highly colored azo compounds. researchgate.netnih.govresearchgate.net These azo pyrazoles have applications as dyes and functional materials.

Synthesis of Fused Heterocycles: The diazonium salt can be used as a precursor to synthesize fused heterocyclic systems. For example, intramolecular cyclization or coupling with suitable reagents can lead to the formation of pyrazolo[5,1-c] researchgate.netbeilstein-archives.orgbeilstein-journals.orgtriazines. beilstein-journals.orgnih.gov

| Reaction Type | Reagent(s) | Product Structure | Product Class |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Pyrazol-5-diazonium salt | |

| Azo Coupling | Phenol, NaOH (aq) | Azo dye | |

| Cyclization | Malononitrile, Acetic Acid | Pyrazolo[5,1-c] researchgate.netbeilstein-archives.orgbeilstein-journals.orgtriazine derivative |

The 5-amino group, acting as a binucleophile in conjunction with the N1 nitrogen or C4 carbon of the pyrazole ring, is widely used in condensation reactions with 1,3-bielectrophilic reagents to construct fused heterocyclic systems. beilstein-journals.orgnih.govchim.it These reactions are fundamental in combinatorial chemistry for generating libraries of biologically active molecules.

Common reactions include:

Reaction with β-Diketones: Condensation with β-dicarbonyl compounds, such as acetylacetone, typically leads to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The reaction proceeds through initial condensation at the amino group followed by cyclization involving the pyrazole N1 nitrogen.

Reaction with α,β-Unsaturated Carbonyls: Condensation with α,β-unsaturated ketones (chalcones) can yield pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and aromatization. nih.gov

Multicomponent Reactions: 5-aminopyrazoles are excellent substrates for multicomponent reactions. For instance, reaction with an aldehyde and a ketone (or another active methylene compound) can afford complex fused systems like pyrazolo[3,4-b]pyridines in a single step. beilstein-journals.orgresearchgate.net

| Reactant Type | Example Reagent(s) | Fused Ring System Formed |

|---|---|---|

| β-Diketone | Acetylacetone | Pyrazolo[1,5-a]pyrimidine |

| α,β-Unsaturated Ketone | Benzalacetone (a chalcone) | Pyrazolo[3,4-b]pyridine |

| Multicomponent | Aromatic aldehyde, Pyruvic acid | Pyrazolo[3,4-b]pyridine-6-carboxylic acid researchgate.net |

Coordination Chemistry of this compound as a Ligand

The presence of both a pyrazole ring and an exocyclic amino group makes this compound a potentially versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the amino group can act as Lewis basic sites, donating electron pairs to a metal center to form coordination complexes. The reactivity and coordination modes are influenced by the electronic and steric effects of the ethyl and methyl substituents on the pyrazole ring.

The synthesis of metal complexes with aminopyrazole ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, it is anticipated that it would react with a variety of transition metal salts (e.g., chlorides, nitrates, acetates) to form stable complexes.

The general synthetic route would likely involve dissolving the aminopyrazole ligand and the metal salt in a solvent such as ethanol, methanol, or acetonitrile. The reaction mixture would then be stirred, possibly with heating, to facilitate the formation of the complex. The resulting metal complex may precipitate from the solution and can be isolated by filtration, washed, and dried. The stoichiometry of the reactants and the reaction conditions (temperature, solvent, and presence of a base or acid) would be critical in determining the final product. niscpr.res.innih.gov

Table 1: Representative Synthetic Conditions for Aminopyrazole Metal Complexes

| Metal Salt Precursor | Ligand | Solvent | Reaction Conditions | Resulting Complex Type |

| CoCl₂ | 3(5)-Aminopyrazole | Aqueous Ethanol | Molar ratio 1:2, immediate precipitation | [Co(L)₂Cl₂] |

| NiCl₂ | 3(5)-Aminopyrazole | Aqueous Ethanol | Molar ratio 1:2, immediate precipitation | [Ni(L)₂Cl₂] |

| CuCl₂ | 3(5)-Aminopyrazole | Aqueous Ethanol | Molar ratio 1:2, immediate precipitation | [Cu(L)₂Cl₂] |

| CdCl₂ | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Aqueous Ethanol | Molar ratio 1:2, recrystallization from ethanol | [Cd(L)₂Cl₂] |

| Cu(NO₃)₂ | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Aqueous Ethanol | Molar ratio 1:2, recrystallization from ethanol | Cu(L)₂(C₂H₅OH)₂₂ |

This table presents data for related aminopyrazole ligands to illustrate common synthetic approaches.

Based on the behavior of analogous aminopyrazole ligands, this compound is expected to exhibit several coordination modes. The most common mode would likely be as a bidentate chelating ligand, coordinating to a single metal center through the pyridine-type nitrogen atom of the pyrazole ring (N2) and the nitrogen atom of the exocyclic amino group. niscpr.res.in This chelation would form a stable five-membered ring with the metal ion.

Another possibility is a monodentate coordination, where the ligand binds to the metal center through only one of the nitrogen atoms, most likely the more sterically accessible and basic amino group. Bridging coordination modes are also conceivable, where the ligand links two metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

The geometric configuration of the resulting metal complexes would depend on the coordination number of the metal ion and the ligand-to-metal ratio. For a metal ion that favors a coordination number of six, and with two bidentate aminopyrazole ligands and two monodentate co-ligands (like chloride ions), an octahedral geometry is expected. niscpr.res.in In cases where the metal ion has a coordination number of four, a tetrahedral or square planar geometry would be likely. researchgate.net The ethyl groups at the 3 and 4 positions of the pyrazole ring might exert some steric influence, potentially favoring certain geometric arrangements over others.

Spectroscopic methods would also be crucial for characterization. Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the N-H and C=N bonds of the pyrazole ring upon complexation. niscpr.res.in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be useful for characterizing the ligand environment in diamagnetic complexes. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements would be employed to probe the electronic structure of the metal center.

Table 2: Illustrative Structural Data for a Related Aminopyrazole Complex: [Co(3(5)-aminopyrazole)₂Cl₂]

| Parameter | Value | Reference |

| Geometry | Octahedral | niscpr.res.in |

| Coordination | Bidentate (Npyrazole, Namino) | niscpr.res.in |

| Magnetic Moment (µeff) | ~5.0 B.M. | niscpr.res.in |

| Key IR Bands (cm⁻¹) | Shift in ν(N-H) and pyrazole ring vibrations upon coordination | niscpr.res.in |

This table provides representative data for a cobalt(II) complex with a related aminopyrazole ligand to exemplify typical characterization results.

Theoretical and Computational Studies of 3,4 Diethyl 1 Methyl 1h Pyrazol 5 Amine

Electronic Structure and Molecular Orbital Analysis of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine

The electronic properties of this compound are governed by the pyrazole (B372694) ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and the influence of its substituents. nih.govencyclopedia.pub One nitrogen atom is a pyrrole-like nitrogen, which is more acidic, while the other is a pyridine-like nitrogen, which is more basic. nih.govencyclopedia.pub The lone pair of electrons on the pyrrole-like nitrogen participates in the aromatic system. nih.gov

Molecular orbital (MO) theory is a powerful tool for understanding the electronic structure and reactivity of molecules. libretexts.orgmasterorganicchemistry.com In pyrazoles, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to their chemical behavior. encyclopedia.pub The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity. researchgate.net

For this compound, the presence of electron-donating groups (the amino group and the ethyl groups) is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The methyl group on the pyrazole nitrogen and the diethyl groups on the carbon atoms of the ring also influence the electron distribution.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with other molecules. The ethyl groups at the C3 and C4 positions can rotate, leading to various conformers with different energies. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. nih.govnih.goveurasianjournals.com

MD simulations of pyrazole derivatives have shown that the pyrazole ring itself is relatively rigid, while the substituents can have significant conformational flexibility. nih.govnih.gov For this compound, MD simulations would likely show that the ethyl groups are highly mobile, adopting various orientations relative to the pyrazole ring. The amino group can also exhibit some rotational freedom. These simulations provide insights into the molecule's dynamic behavior in different environments, such as in solution. eurasianjournals.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which can aid in the identification and characterization of new compounds. nih.govasrjetsjournal.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.govresearchgate.netmodgraph.co.uknih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR parameters. asrjetsjournal.orgmodgraph.co.uk The chemical shifts of this compound can be predicted, and these theoretical values can be compared with experimental data to confirm the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | 3.6 | 35.0 |

| C3-CH₂CH₃ | 2.5 | 18.0 |

| C3-CH₂CH₃ | 1.2 | 14.0 |

| C4-CH₂CH₃ | 2.4 | 19.0 |

| C4-CH₂CH₃ | 1.1 | 13.5 |

| C3 | - | 145.0 |

| C4 | - | 110.0 |

| C5 | - | 150.0 |

| NH₂ | 4.5 | - |

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. nih.govrdd.edu.iqmdpi.comarxiv.org The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | 3400 |

| N-H (amine) | Asymmetric Stretch | 3500 |

| C-H (alkyl) | Stretch | 2900-3000 |

| C=C/C=N (ring) | Stretch | 1500-1600 |

| C-N (ring) | Stretch | 1300-1400 |

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. rsc.orgrsc.org For pyrazoles, common reactions include electrophilic substitution, cycloadditions, and N-alkylation. mdpi.comrsc.orgnih.govnih.govyoutube.com

For this compound, computational studies could investigate various reactions. For example, the amino group makes the C5 position susceptible to electrophilic attack. Theoretical calculations can model the reaction pathway of an electrophile with the pyrazole, determining the activation energies and the structures of the transition states. The presence of the methyl group at the N1 position prevents reactions at this site, directing reactivity towards the ring carbons or the exocyclic amine.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The amino group and the pyridine-like nitrogen of the pyrazole ring in this compound are capable of forming hydrogen bonds. nih.govrsc.orgacs.orgresearchgate.netmdpi.commdpi.com The amino group can act as a hydrogen bond donor, while the N2 atom of the pyrazole ring can act as a hydrogen bond acceptor. nih.gov

Computational studies can be used to analyze the hydrogen bonding networks that can be formed by this molecule in the solid state or in solution. These studies can predict the geometry and strength of the hydrogen bonds, which are crucial for understanding the physical properties of the compound, such as its melting point and solubility. The analysis of intermolecular interactions is also important for understanding how the molecule might bind to a biological target. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4 Diethyl 1 Methyl 1h Pyrazol 5 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine (Molecular Formula: C_9H_17N_3), HRMS would be utilized to confirm its molecular weight and elemental formula.

Typically, using an electrospray ionization (ESI) source in positive ion mode, the compound would be expected to be detected as its protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision.

Table 1: Theoretical Exact Mass for the Protonated Molecular Ion of this compound

| Ion Formula | Theoretical Exact Mass (m/z) |

|---|

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value (typically within 5 ppm) would provide strong evidence for the elemental composition of C_9H_17N_3, thus confirming the molecular formula of the target compound. For instance, HRMS analysis of a related pyrazole (B372694) derivative, diethyl 1-tosyl-1H-pyrazole-4,5-dicarboxylate, showed an experimental m/z of 367.0956 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 367.0958, confirming its elemental composition. doi.org

Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of this compound.

¹H, ¹³C, and ¹⁵N NMR Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Based on the structure of this compound, the following proton signals would be anticipated:

A singlet for the N-methyl protons (N-CH₃).

Two quartets for the methylene (B1212753) protons (-CH₂-) of the two ethyl groups.

Two triplets for the methyl protons (-CH₃) of the two ethyl groups.

A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O.

The chemical shifts of these protons would be influenced by their local electronic environment. For example, in a structurally similar compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the N-CH₃ protons appear as a singlet at 3.57 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals would be expected:

Three signals for the pyrazole ring carbons (C3, C4, and C5).

One signal for the N-methyl carbon (N-CH₃).

Two signals for the methylene carbons of the ethyl groups.

Two signals for the methyl carbons of the ethyl groups.

One signal for the carbon attached to the amine group (C5), which would likely be shifted downfield.

In related pyrazole structures, the chemical shifts of the ring carbons are indicative of the substitution pattern. mdpi.commdpi.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the pyrazole ring and the amine group. The chemical shifts of the three nitrogen atoms would be distinct, reflecting their different bonding environments (pyrrolic, pyridinic, and amino). Studies on substituted azoles have shown that nitrogen chemical shifts are sensitive to solvent and substitution. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole Ring Carbons | - | 100-160 |

| N-CH₃ | ~3.5 - 4.0 | ~30 - 40 |

| -CH₂- (Ethyl) | ~2.4 - 2.8 | ~15 - 25 |

| -CH₃ (Ethyl) | ~1.1 - 1.4 | ~10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this compound, this would clearly show correlations between the methylene and methyl protons within each ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the unambiguous assignment of the protonated carbons, for instance, linking the N-methyl proton singlet to its corresponding carbon signal and the methylene and methyl proton signals of the ethyl groups to their respective carbon signals.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. The crystallographic data for numerous substituted pyrazoles have been reported, providing a basis for comparison. sci-hub.stacs.orgnih.gov For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate revealed the planarity of the pyrazole ring and the dihedral angle between the pyrazole and phenyl rings. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of the methyl and methylene C-H bonds.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ range characteristic of the pyrazole ring.

N-H bending: A band around 1600 cm⁻¹ from the scissoring vibration of the amine group.

For comparison, the IR spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shows a distinct N-H stretch at 3243 cm⁻¹ and a C=N stretch of the pyrazole ring at 1611 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C and C=N bonds of the pyrazole ring, which often give rise to strong Raman signals.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=N, C=C (Pyrazole) | Stretch | 1500 - 1650 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for assessing the purity of this compound. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would likely provide good separation of the target compound from any impurities or starting materials. sielc.com The purity would be determined by the relative area of the main peak in the chromatogram, typically detected by a UV detector. HPLC methods have been successfully developed for the analysis and separation of various pyrazole derivatives. nih.govacs.org

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography could also be an effective technique for purity analysis. A capillary column with a non-polar or moderately polar stationary phase would be used, and detection would typically be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS has the added advantage of providing mass spectral data for the separated components, aiding in their identification.

Both HPLC and GC are invaluable for reaction monitoring, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading by quantifying the consumption of reactants and the formation of the product over time.

Prospective Research Avenues and Potential Applications of 3,4 Diethyl 1 Methyl 1h Pyrazol 5 Amine

Role as a Versatile Synthetic Building Block in Organic Chemistry

5-Aminopyrazoles, including 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, are highly valuable precursors for the synthesis of a wide range of fused heterocyclic systems. Their ability to act as binucleophiles, with reactive sites at the endocyclic nitrogen, the exocyclic amino group, and the C4 position, allows for diverse chemical transformations. beilstein-journals.orgresearchgate.net Multicomponent reactions (MCRs), in particular, offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials. publish.csiro.aursc.org

One of the most explored applications of 5-aminopyrazoles is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological and photophysical properties. beilstein-journals.orgglobethesis.comrsc.org The reaction typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. globethesis.comrsc.org For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with various α,β-unsaturated ketones in the presence of an ionic liquid has been shown to produce pyrazolo[3,4-b]pyridines in excellent yields. rsc.org

Similarly, 5-aminopyrazoles are key starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govnih.govsemanticscholar.org These compounds can be prepared through the cyclization of an ortho-amino ester of a pyrazole (B372694) with various nitriles. nih.gov A one-flask synthesis has also been developed, reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane, affording the desired products in good yields. nih.govsemanticscholar.org

The reactivity of the C4 position of the pyrazole ring also allows for the introduction of various functional groups, further expanding the synthetic utility of this compound. The nucleophilicity of this position plays a crucial role in determining the outcome of multicomponent reactions. publish.csiro.au

To illustrate the potential of this compound as a synthetic building block, the following table presents representative examples of fused heterocycles synthesized from analogous 5-aminopyrazoles.

| Starting 5-Aminopyrazole | Reagents | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | High | beilstein-journals.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated Ketones | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Excellent | rsc.org |

| 5-Amino-1,3-diphenylpyrazole | N,N-Dimethylformamide, PBr3, Hexamethyldisilazane | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 91 | nih.gov |

| 5-Aminopyrazole derivatives | Cyclic 1,3-dicarbonyl compounds, DMFDMA | 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones | - | nih.gov |

Development of Novel Catalytic Systems Based on this compound Scaffolds

The pyrazole scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. rsc.org The resulting metal complexes have shown significant catalytic activity in a range of organic transformations. The nitrogen atoms of the pyrazole ring and the exocyclic amino group of this compound can act as coordination sites, allowing for the design of novel mono- or polydentate ligands.

Palladium complexes bearing pyrazole-derived ligands have been successfully employed in C-C coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.net The electronic and steric properties of the pyrazole ligand can be tuned by modifying the substituents on the ring, which in turn influences the catalytic activity of the metal center. researchgate.net For example, palladium catalytic systems with hybrid pyrazole ligands have been shown to be effective in both Suzuki-Miyaura cross-coupling and C-C homocoupling reactions. rsc.org

Furthermore, copper complexes with poly(pyrazolyl)methane ligands have demonstrated catalytic activity in various organic transformations, including cycloadditions and oxidation reactions. thieme-connect.de The development of ligands derived from this compound could lead to new catalysts with enhanced performance and selectivity.

The following table summarizes the catalytic applications of metal complexes with pyrazole-based ligands, suggesting potential avenues for catalysts derived from this compound.

| Ligand Type | Metal | Reaction | Catalytic Performance | Reference |

| Hybrid pyrazole ligands | Palladium | Suzuki-Miyaura cross-coupling | Effective catalyst | rsc.org |

| Hybrid pyrazole ligands | Palladium | C-C homocoupling | Chemoselective | rsc.org |

| Indolyl-NNN-type ligands | Palladium | Suzuki reaction | Good catalytic activity | mdpi.com |

| Poly(pyrazolyl)methane | Copper | Cycloadditions, Oxidations | Highly useful | thieme-connect.de |

Integration into Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The structural features of this compound make it an attractive candidate for incorporation into advanced materials. In polymer chemistry, pyrazole-containing monomers can be used to synthesize polymers with unique thermal, optical, or coordination properties. For instance, poly(pyrazolyl)methane ligands have been synthesized and their thermal transformations studied, indicating their potential for creating novel polymeric materials. mdpi.comresearchgate.net

In the realm of supramolecular chemistry, the ability of the pyrazole ring to participate in hydrogen bonding and metal coordination can be exploited to construct well-defined supramolecular assemblies. These assemblies can find applications in areas such as gas storage and separation. Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from organic linkers and metal nodes, are a prime example. rsc.orgnih.govresearchgate.netresearchgate.net Pyrazole-based linkers have been used to synthesize MOFs with diverse topologies and functionalities. rsc.orgresearchgate.net The diethyl groups on the this compound could influence the porosity and guest-host interactions within the MOF structure.

| Material Type | Linker/Monomer | Properties/Applications | Reference |

| Coordination Polymers | Poly(pyrazolyl)methanes | Supramolecular microporous structures | mdpi.com |

| Metal-Organic Frameworks | Pyrazole carboxylic acids | Gas storage, sensing, catalysis | researchgate.net |

| Metal-Organic Frameworks | 4,4′-Methylene-bis(3,5-dimethylpyrazole) | Gas separations | rsc.org |

Design and Synthesis of Functional Analogues with Tuned Reactivity

The reactivity and properties of this compound can be systematically tuned through the synthesis of functional analogues. Modification of the substituents at the N1, C3, and C4 positions, as well as on the amino group, can have a profound impact on the electronic and steric characteristics of the molecule. For example, the introduction of fluorinated groups can significantly alter the biological activity and physicochemical properties of pyrazole derivatives. acs.org

The synthesis of a series of novel pyrazole derivatives with varying substituents allows for the establishment of structure-activity relationships, which is crucial for the rational design of molecules with specific functions. nih.gov For instance, the synthesis of various substituted pyrazoles has been explored to develop compounds with potential anticancer activity. nih.gov By systematically varying the alkyl and aryl groups on the pyrazole core, researchers can optimize properties such as ligand-receptor binding or catalytic efficiency.

The following table provides examples of how functionalization of the pyrazole ring can tune the properties of the resulting compounds.

| Functionalization Strategy | Resulting Analogue | Tuned Property | Reference |

| Introduction of trifluoromethyl groups | Trifluoromethylated pyrazoles | Altered biological activity | acs.org |

| Variation of substituents on the pyrazole ring | Series of novel pyrazole derivatives | Optimized antiproliferative activity | nih.gov |

| Introduction of porphyrin moieties | Porphyrin-pyrazole conjugates | Enhanced sensing ability for metal ions | acs.org |

Emerging Interdisciplinary Research Directions (e.g., Sensor Development, Optoelectronic Applications)

The unique electronic and photophysical properties of pyrazole derivatives have opened up new avenues of research at the intersection of chemistry, biology, and materials science. One of the most promising areas is the development of chemosensors for the detection of ions and small molecules. globethesis.comdntb.gov.ua The pyrazole scaffold can be incorporated into fluorescent probes, where the binding of a target analyte induces a change in the fluorescence signal. globethesis.comacs.org The design of such sensors often involves the strategic placement of chelating groups and fluorophores on the pyrazole ring.

Furthermore, pyrazole-based compounds are being investigated for their potential in optoelectronic applications. Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, can exhibit interesting photophysical properties, including high fluorescence quantum yields and tunable emission wavelengths. rsc.orgrsc.orgnih.gov These properties make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic structure of these compounds can be modulated by introducing electron-donating or electron-withdrawing groups, allowing for the fine-tuning of their optical and electronic properties. rsc.org

The development of electrochemical sensors is another emerging area. The pyrazole moiety can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for the detection of various analytes. cerist.dzmdpi.comresearchgate.netnih.gov

| Application Area | Pyrazole Derivative | Key Feature/Finding | Reference |

| Chemosensors | Fluorescent pyrazoline derivatives | Selective recognition of metal ions (e.g., Fe3+, Cu2+) | globethesis.com |

| Chemosensors | Porphyrin-pyrazole conjugates | Ratiometric detection of Zn2+ | acs.org |

| Optoelectronics | Pyrazolo[1,5-a]pyrimidines | Tunable photophysical properties, high quantum yields | rsc.orgrsc.org |

| Electrochemical Sensors | Pyrazole-modified electrodes | Enhanced sensitivity and selectivity | cerist.dzmdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, and how can structural confirmation be achieved?

- Methodology : The compound can be synthesized via cyclization reactions using phosphoryl oxychloride (POCl₃) at elevated temperatures (120–140°C), a method adapted from analogous pyrazol-5-amine derivatives . Structural confirmation requires multi-modal characterization:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios.

- Infrared (IR) Spectroscopy : Identification of amine (-NH₂) and pyrazole ring vibrations (~3300 cm⁻¹ for N-H stretches; ~1600 cm⁻¹ for C=N/C=C stretches) .

- Single-Crystal X-ray Diffraction : For unambiguous structural assignment, refine crystallographic data using SHELXL (for small-molecule refinement) or SHELXS (for structure solution) .

Q. How can the thermal stability of this compound be experimentally assessed?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (e.g., N₂). Heating rates of 5–10°C/min are typical to determine decomposition onset temperatures. For example, related pyrazol-5-amine derivatives exhibit decomposition ranges of 171–270°C . Compare results with computational predictions (e.g., Gaussian-derived thermochemical data) to validate experimental trends .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in pyrazol-5-amine derivatives?

- Methodology :

- ¹H NMR Coupling Patterns : Pyrazole ring protons (e.g., H-3 and H-4) show distinct splitting due to vicinal coupling (J ≈ 2–3 Hz).

- NOESY/ROESY : Nuclear Overhauser effects can differentiate substituent orientations (e.g., ethyl vs. methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isobaric interferences .

Advanced Research Questions

Q. How can computational methods predict the detonation properties and thermodynamic stability of this compound?

- Methodology :

- Heat of Formation (ΔHf) : Calculate using Gaussian 03/09 at the B3LYP/6-31G* level, incorporating isodesmic reactions for accuracy .

- Detonation Velocity (D) and Pressure (P) : Input experimental density and ΔHf into EXPLO5 (v6.01+) to simulate performance. For comparison, HANTP derivatives achieve D ≈ 8.5 km/s and P ≈ 30 GPa .

- Molecular Dynamics (MD) : Assess thermal stability under simulated extreme conditions (e.g., high pressure/temperature).

Q. What strategies resolve contradictions in crystallographic data for pyrazol-5-amine derivatives?

- Methodology :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals, common in low-symmetry space groups .

- ORTEP-III Visualization : Generate thermal ellipsoid plots to identify disorder or anisotropic motion in substituents (e.g., ethyl groups) .

- Cross-Validation : Compare results with powder XRD to confirm phase purity and unit cell parameters .

Q. How can the chemical stability of this compound under oxidative/reductive conditions be systematically evaluated?

- Methodology :

- Oxidative Stability : Treat with H₂O₂ or KMnO₄ in acidic/neutral media; monitor via HPLC for degradation products (e.g., pyrazole N-oxides) .

- Reductive Stability : React with NaBH₄ or LiAlH₄; analyze reduced intermediates (e.g., dihydropyrazoles) via LC-MS .

- Kinetic Studies : Use UV-Vis or NMR kinetics to determine rate constants and Arrhenius parameters for degradation pathways.

Q. What crystallographic software and parameters are optimal for resolving metal-coordinated complexes of pyrazol-5-amine derivatives?

- Methodology :

- SHELXL Refinement : Apply restraints for metal-ligand bond lengths and angles, particularly for transition metals (e.g., K⁺ or Na⁺ in MOF-like structures) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer to rationalize packing motifs .

- Synchrotron Radiation : For weakly diffracting crystals, use high-flux beams (λ ≈ 0.7–1.0 Å) to improve data resolution .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.